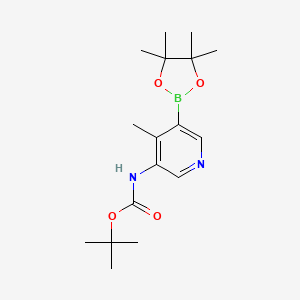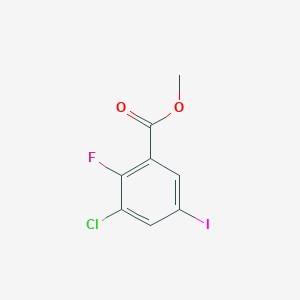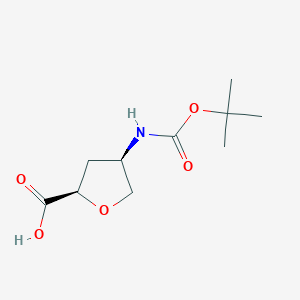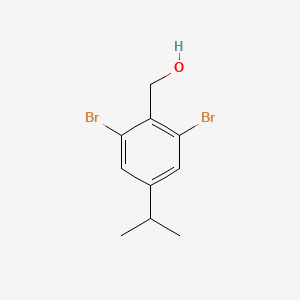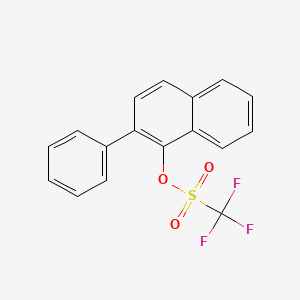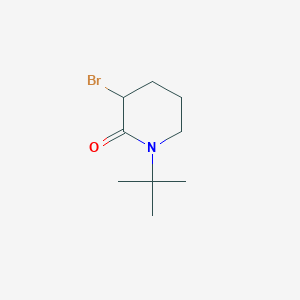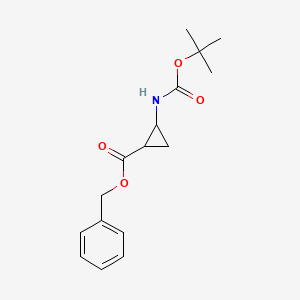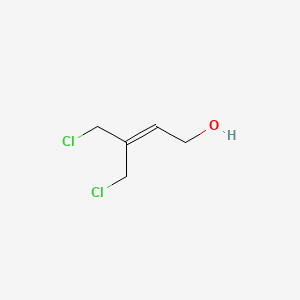
4-Chloro-3-(chloromethyl)but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(chloromethyl)but-2-en-1-ol is an organic compound with the molecular formula C5H8Cl2O. It is a pale-yellow to yellow-brown liquid at room temperature. This compound is known for its reactivity due to the presence of both chloro and hydroxyl functional groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(chloromethyl)but-2-en-1-ol typically involves the chlorination of 3-(chloromethyl)but-2-en-1-ol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of a base like pyridine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves the initial formation of the buten-1-ol backbone, followed by selective chlorination steps to introduce the chloro groups at the appropriate positions. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(chloromethyl)but-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium alkoxides in alcohol solvents.
Major Products Formed:
Oxidation: Formation of 4-chloro-3-(chloromethyl)but-2-enal or 4-chloro-3-(chloromethyl)but-2-enoic acid.
Reduction: Formation of 4-chloro-3-(chloromethyl)butan-1-ol.
Substitution: Formation of 4-chloro-3-(aminomethyl)but-2-en-1-ol or 4-chloro-3-(alkoxymethyl)but-2-en-1-ol.
Scientific Research Applications
4-Chloro-3-(chloromethyl)but-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(chloromethyl)but-2-en-1-ol involves its reactivity with nucleophiles and electrophiles. The chloro groups act as leaving groups in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
3-Chloro-2-(chloromethyl)prop-1-ene: Similar in structure but lacks the hydroxyl group.
4-Chloro-3-methylbut-2-en-1-ol: Similar backbone but with a methyl group instead of a chloromethyl group.
Uniqueness: 4-Chloro-3-(chloromethyl)but-2-en-1-ol is unique due to the presence of both chloro and hydroxyl groups, which provide a combination of reactivity and functionality not found in many other compounds. This makes it a versatile intermediate in organic synthesis with a wide range of applications.
Properties
Molecular Formula |
C5H8Cl2O |
|---|---|
Molecular Weight |
155.02 g/mol |
IUPAC Name |
4-chloro-3-(chloromethyl)but-2-en-1-ol |
InChI |
InChI=1S/C5H8Cl2O/c6-3-5(4-7)1-2-8/h1,8H,2-4H2 |
InChI Key |
GRBWRQXUZUYGNL-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(CCl)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B14025237.png)

![Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate](/img/structure/B14025250.png)
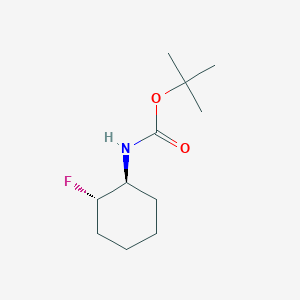
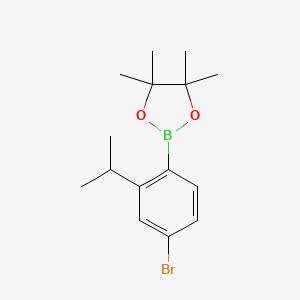
![3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14025268.png)
